REACTION_CXSMILES
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[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[NH2:11][C:12]1[CH:26]=[CH:25][CH:24]=[CH:23][C:13]=1[CH2:14][CH2:15][CH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][N:17]1[CH3:22]>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:11][C:12]2[CH:26]=[CH:25][CH:24]=[CH:23][C:13]=2[CH2:14][CH2:15][CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][N:17]2[CH3:22])=[O:7])=[CH:4][CH:3]=1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC1=CC=C(C(=O)Cl)C=C1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC1=C(CCC2N(CCCC2)C)C=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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BrC1=CC=C(C(=O)NC2=C(C=CC=C2)CCC2N(CCCC2)C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |